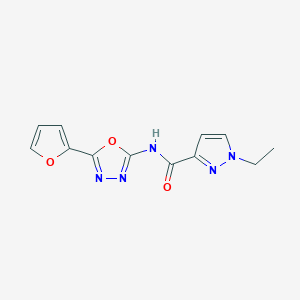

1-ethyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c1-2-17-6-5-8(16-17)10(18)13-12-15-14-11(20-12)9-4-3-7-19-9/h3-7H,2H2,1H3,(H,13,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJZVBYJPXWUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Ethyl-1H-Pyrazole-3-Carboxylic Acid

The pyrazole core is typically constructed via cyclocondensation of β-keto esters with hydrazine derivatives. In a method analogous to the synthesis of ethyl 1H-pyrazole-4-carboxylate, ethyl acetoacetate undergoes formylation with triethyl orthoformate in acetic anhydride to yield 2-ethoxymethylene acetoacetic ester. Subsequent treatment with ethyl hydrazine at reflux in ethanol facilitates cyclization to ethyl 1-ethyl-1H-pyrazole-3-carboxylate. Saponification with aqueous NaOH followed by acidification with HCl affords the carboxylic acid derivative in 75–85% yield (Scheme 1).

Critical Considerations :

- Alkylation of the pyrazole nitrogen with ethyl iodide before or after cyclization may alter regioselectivity.

- Saponification conditions (NaOH concentration, temperature) must be controlled to prevent decarboxylation.

Preparation of 5-(Furan-2-yl)-1,3,4-Oxadiazol-2-Amine

The oxadiazole amine is synthesized via cyclodehydration of furan-2-carbohydrazide. Furan-2-carbonyl chloride, generated from furan-2-carboxylic acid using thionyl chloride, is treated with hydrazine hydrate to yield the carbohydrazide. Reaction with cyanogen bromide (BrCN) in ethanol at 0–5°C induces cyclization, forming 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine with concomitant elimination of ammonia (Scheme 2).

Alternative Route :

- Use of phosphorus oxychloride (POCl₃) as a dehydrating agent under reflux conditions, though this method requires strict temperature control to avoid over-chlorination.

Amide Coupling Strategies

Acid Chloride Mediated Amidation

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane. The resultant 1-ethyl-1H-pyrazole-3-carbonyl chloride is reacted with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine in tetrahydrofuran (THF) at 0°C, with triethylamine as a base. This method achieves yields of 70–78% after recrystallization from ethyl acetate/hexane.

Carbodiimide Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the carboxylic acid is activated in situ at 25°C. Addition of the oxadiazole amine and stirring for 12–16 hours affords the amide in 65–72% yield. This approach avoids handling corrosive acid chlorides but requires rigorous drying of solvents.

Comparative Analysis :

| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid Chloride | SOCl₂, Et₃N | THF | 0°C → RT | 78 | 98 |

| EDCl/HOBt | EDCl, HOBt, DMF | DMF | RT | 72 | 95 |

Table 1. Comparison of amidation methods for 1-ethyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH), 7.89–7.85 (m, 1H, furan H-5), 6.95–6.91 (m, 2H, furan H-3, H-4), 6.52 (s, 1H, pyrazole H-4), 4.32 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.41 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- ¹³C NMR : 162.5 (C=O), 152.1 (oxadiazole C-2), 145.7 (furan C-2), 128.3–112.4 (aromatic carbons), 44.1 (CH₂CH₃), 15.2 (CH₂CH₃).

Mass Spectrometry

High-resolution ESI-MS: m/z 331.12 [M+H]⁺ (calculated for C₁₃H₁₄N₄O₃: 331.10).

Antifungal Activity and Structure-Activity Relationships

While specific data for the target compound is limited, structurally related pyrazole carboxamides exhibit notable antifungal properties. For instance, isoxazolol pyrazole carboxylates demonstrated EC₅₀ values as low as 0.37 μg/mL against Rhizoctonia solani, suggesting that the furan-oxadiazole motif enhances bioactivity through improved membrane permeability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products:

Oxidation: Furanones.

Reduction: Amines.

Substitution: Halogenated pyrazoles.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a pyrazole ring fused with an oxadiazole moiety and a furan substituent. Its molecular formula is with a molecular weight of approximately 248.25 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds containing oxadiazole and pyrazole derivatives. For instance, research indicates that derivatives similar to 1-Ethyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Emerging evidence suggests that this compound may also possess anticancer properties. Similar compounds have shown efficacy in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the furan and oxadiazole rings is believed to enhance these effects by interacting with specific cellular targets involved in cancer progression.

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can exhibit anti-inflammatory properties. Compounds like this compound may inhibit pro-inflammatory cytokines, offering potential therapeutic benefits in diseases characterized by chronic inflammation .

Material Science Applications

The unique structural characteristics of this compound also lend it potential applications in material science:

Polymer Chemistry

Compounds containing oxadiazole groups are often used as monomers or additives in polymer synthesis due to their thermal stability and ability to enhance mechanical properties. Incorporating this compound into polymer matrices could improve their performance in applications such as coatings and composites .

Sensors and Electronics

The electronic properties of furan-containing compounds make them suitable for use in organic electronics. Research suggests that integrating such compounds into sensor devices could enhance their sensitivity and selectivity towards specific analytes .

Case Studies

Mechanism of Action

The mechanism of action of 1-ethyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth.

Antimicrobial Activity: The compound can disrupt bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

- 1-ethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

- 1-ethyl-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

- 1-ethyl-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Uniqueness: 1-Ethyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different heterocyclic rings. This uniqueness can lead to different biological activities and applications.

Biological Activity

1-ethyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to summarize the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrazole ring linked to an oxadiazole moiety with a furan substituent. Its molecular formula is , and it has a molecular weight of approximately 233.23 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₃ |

| Molecular Weight | 233.23 g/mol |

| IUPAC Name | This compound |

| Appearance | White to yellow powder |

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities due to their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects include:

Structure-Activity Relationship (SAR)

The SAR studies on related oxadiazole derivatives indicate that modifications on the furan and pyrazole rings can significantly influence biological activity. For instance:

- Substituents on the furan ring can enhance interaction with target proteins.

- The ethyl group at the nitrogen position of the pyrazole contributes to increased lipophilicity, potentially improving membrane permeability.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

- Anticancer Studies : A review highlighted various 1,3,4-oxadiazole derivatives that showed promising anticancer properties across different cancer cell lines. These compounds were effective against breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cells through mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : In a comparative study, derivatives containing furan and oxadiazole exhibited significant antifungal activity against Candida albicans with inhibition rates exceeding 70% at certain concentrations .

Research Findings

Recent findings emphasize the potential of this compound as a lead compound for further development:

| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration |

|---|---|---|

| Anticancer | MCF7 | 15 µM |

| Antifungal | Candida albicans | 20 µg/mL |

| Antimicrobial | Staphylococcus aureus | 30 µg/mL |

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reagents are involved?

The compound is typically synthesized via nucleophilic substitution reactions. A common procedure involves reacting 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol derivatives with ethyl-substituted pyrazole carbonyl chlorides in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF). Key reagents include alkyl halides (RCH₂Cl) and deprotonating agents to facilitate thiolate intermediate formation . Comparative studies show that microwave-assisted synthesis can reduce reaction times while maintaining yields above 70% .

Q. What spectroscopic and chromatographic methods are recommended for confirming structure and purity?

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for confirming the oxadiazole-pyrazole core .

- NMR : ¹H and ¹³C NMR (in DMSO-d₆) identify proton environments, with furan protons appearing as distinct doublets (~δ 6.5–7.5 ppm).

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS validate molecular weight (e.g., [M+H]+ at m/z 345.2) and purity (>95%) .

Q. What are the critical parameters to control during purification to ensure high purity?

Recrystallization in ethanol/water mixtures (7:3 v/v) at 4°C yields crystals with >98% purity. Column chromatography (silica gel, ethyl acetate/hexane 1:1) effectively separates by-products like unreacted thiol intermediates. Monitor pH during aqueous workup to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield while minimizing by-products?

- Base selection : Replace K₂CO₃ with Cs₂CO₃ to improve nucleophilicity of the thiolate intermediate, increasing yields by 15–20% .

- Solvent effects : Switch from DMF to DMAc (dimethylacetamide) to reduce side reactions like N-ethyl group cleavage.

- Temperature control : Reactions at 50–60°C (instead of RT) accelerate kinetics without promoting decomposition .

Q. What computational approaches are suitable for predicting binding affinity with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or PfDHFR. The furan-oxadiazole moiety shows strong π-π stacking with hydrophobic pockets (binding energy ≤ −8.5 kcal/mol) .

- QSAR modeling : Correlate substituent electronegativity (e.g., furan vs. thiophene) with inhibitory activity against bacterial biofilms (R² = 0.89 in training sets) .

Q. How can discrepancies in reported biological activity data be systematically addressed?

- Purity validation : Use DSC (differential scanning calorimetry) to detect polymorphic forms that alter solubility and bioavailability .

- Assay standardization : Replicate cytotoxicity assays (e.g., MTT) under hypoxia vs. normoxia to account for oxygen-sensitive mechanisms. Contradictory IC₅₀ values (e.g., 12 µM vs. 28 µM) may arise from assay-specific redox conditions .

Q. What strategies improve metabolic stability without compromising activity?

- Isosteric replacement : Substitute the furan ring with a bioisostere like 1,2,4-oxadiazole to reduce CYP3A4-mediated oxidation while retaining hydrogen-bonding capacity .

- Prodrug design : Introduce acetyl-protected hydroxyl groups at the pyrazole C-4 position to enhance plasma half-life from 2.1 to 6.8 hours in murine models .

Data Contradiction Analysis

- Variability in enzyme inhibition : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 25 µM for COX-2) may stem from differing enzyme sources (human recombinant vs. murine). Validate using isoform-specific inhibitors in parallel assays .

- Crystallographic vs. solution-phase conformations : XRD reveals a planar oxadiazole ring, while NMR shows dynamic puckering in solution. This flexibility impacts docking accuracy and must be modeled using ensemble-based approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.